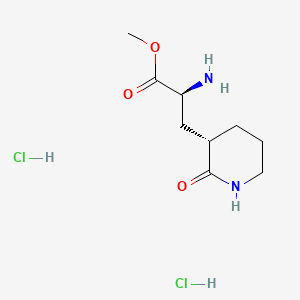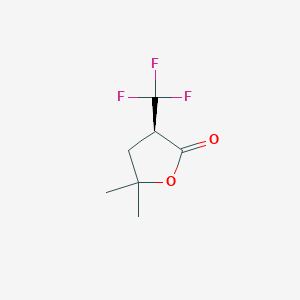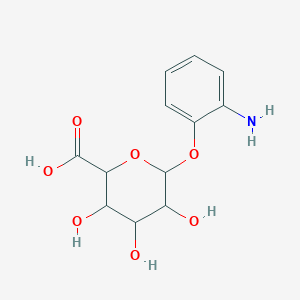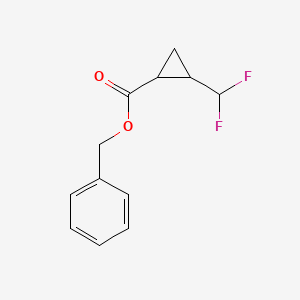
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable alkene precursor with a difluoromethylating agent. One common method employs difluoromethyl diazomethane in the presence of a rhodium(II) catalyst . The reaction conditions often include a solvent such as dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic processes have also been explored for the synthesis of difluoromethylated cyclopropanes, offering a greener alternative to traditional chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in drug design .
Industry: The compound is also investigated for its applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability .
Mécanisme D'action
The mechanism by which Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to its molecular targets. This can lead to increased potency and selectivity in biological assays .
Comparaison Avec Des Composés Similaires
1,1-Difluorocyclopropane: Shares the cyclopropane ring but lacks the benzyl ester group.
Difluoromethylated Heterocycles: These compounds contain difluoromethyl groups attached to various heterocyclic cores and are used in similar applications.
Uniqueness: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12F2O2 |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Clé InChI |
PSXLFKMJXZJLMR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


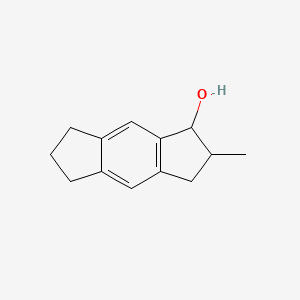

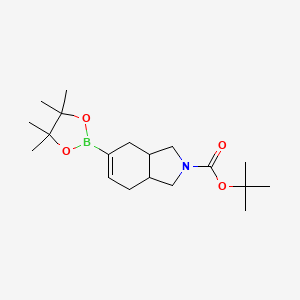
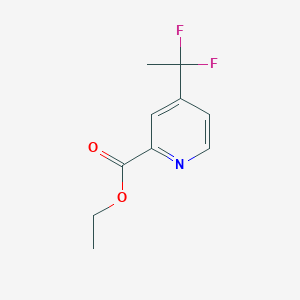

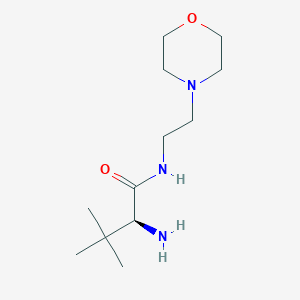
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)


![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
